(4-chloro-3-nitrophenyl)(2,2,4,6-tetramethylquinolin-1(2H)-yl)methanone
Overview
Description
The compound “1-(4-chloro-3-nitrobenzoyl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in its structure . It seems to be a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring . The quinoline ring likely provides a planar, aromatic system, while the nitro, chloro, and benzoyl groups contribute to the compound’s reactivity .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl groups . The presence of these groups could make the compound susceptible to various chemical reactions, including nucleophilic substitution, reduction, and electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . Factors influencing these properties could include the compound’s polarity, solubility, melting point, boiling point, and stability .
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “1-(4-chloro-3-nitrobenzoyl)-2,2,4,6-tetramethyl-1,2-dihydroquinoline” would require appropriate safety measures . The compound could potentially be harmful if inhaled, ingested, or comes into contact with skin . It’s also possible that the compound could pose environmental hazards .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,2,4,6-tetramethylquinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-5-8-17-15(9-12)13(2)11-20(3,4)22(17)19(24)14-6-7-16(21)18(10-14)23(25)26/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNXVJULIPHQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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